N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15(11-5-2-1-3-6-11)16-10-12-9-14(20-17-12)13-7-4-8-19-13/h1-9H,10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGAFESGNFSGMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method involves the one-pot synthesis of 5-substituted isoxazoles from α-acetylenic γ-hydroxyaldehydes and hydroxylamine under microwave-assisted conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones
Reduction: Isoxazolines
Substitution: Various substituted benzamides
Scientific Research Applications
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a candidate for drug development due to its biological activities.
Mechanism of Action
The mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The furan ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Key Observations:
- Heterocyclic Diversity : The target compound’s isoxazole-furan system contrasts with oxadiazole (LMM11), thiadiazole (Compound 6), and thiazole () cores. These variations influence electronic properties and binding interactions.
- Synthetic Yields : Compound 6 (70% yield) and derivatives in (80% yields) highlight efficient condensation and cyclization methods, suggesting scalable routes for similar benzamides .
Antifungal Activity
- LMM11 : Exhibits antifungal activity against Candida albicans by inhibiting thioredoxin reductase, a critical enzyme in oxidative stress response .
Anticancer and Enzyme Inhibition
- SBI-5923: Targets oncogenic tyrosine phosphatase SHP2, a driver in leukemia, with structural rigidity from the benzo[b]thiophenone group enhancing target binding .
- N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides (): Demonstrate high anticancer activity, attributed to thiazole and furan synergism .
- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide : Inhibits pyruvate:ferredoxin oxidoreductase (PFOR), a metabolic enzyme in anaerobic pathogens, via amide anion interactions .
Target Compound’s Inferred Activity
While direct data are unavailable, the isoxazole-furan system in N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide may confer unique electronic properties for enzyme inhibition or antimicrobial activity, analogous to LMM11 and SBI-5923.
Physicochemical and Spectroscopic Properties
- IR/NMR Trends: Compound 6 (): IR C=O stretch at 1606 cm⁻¹; NMR aromatic protons at δ 7.36–8.13 ppm . SBI-5923: Benzo[b]thiophenone C=O stretches likely near 1670–1700 cm⁻¹, with deshielded aromatic protons due to electron-withdrawing effects . Target Compound: Expected C=O stretch ~1650–1680 cm⁻¹; furan protons (δ 6.3–7.4 ppm) and isoxazole protons (δ 8.0–8.5 ppm).
Melting Points : Higher melting points (e.g., 160°C for Compound 6) correlate with crystalline packing from hydrogen bonding (N–H⋯N in ) .
Biological Activity
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a unique structure comprising:
- Isoxazole Ring : Contributes to biological activity through interactions with various enzymes and receptors.
- Furan Ring : Enhances the compound's chemical versatility and binding affinity.
- Benzamide Moiety : Plays a critical role in modulating biological functions.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties :
-
Anti-inflammatory Effects :
- Preliminary studies suggest that it may inhibit cyclooxygenase enzymes involved in inflammatory pathways, offering therapeutic potential for conditions characterized by inflammation.
-
Anticancer Activity :
- There is ongoing exploration into its anticancer properties, with indications that it may affect cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of signaling pathways.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Interaction : The isoxazole ring can interact with specific enzymes, modulating their activity and influencing biochemical pathways.
- Binding Affinity : The structural components allow for effective binding to targets, enhancing the compound's therapeutic potential.
Table 1: Summary of Key Studies on this compound
Synthesis and Future Directions
The synthesis of this compound typically involves multi-step organic reactions. Researchers are exploring optimization techniques such as continuous flow reactors to enhance yield and purity.
Future investigations are likely to focus on:
- Mechanistic Studies : Elucidating the precise biochemical pathways affected by the compound.
- Clinical Trials : Assessing therapeutic efficacy in vivo for various diseases.
Q & A
Q. What are the key steps and analytical methods for synthesizing N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide?
The synthesis typically involves multi-step reactions, including:
- Isoxazole ring formation : Cyclocondensation of nitrile oxides with alkynes under controlled temperatures (e.g., 60–80°C) .
- Benzamide coupling : Amide bond formation using coupling reagents like EDCI/HOBt in anhydrous DMF .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from methanol . Analytical validation :
- Purity : Thin-layer chromatography (TLC) and HPLC (≥95% purity) .
- Structural confirmation : H/C NMR (e.g., 400 MHz in DMSO-) and high-resolution mass spectrometry (HRMS) .
Q. How do researchers confirm the structural integrity of this compound?
Advanced spectroscopic techniques are essential:
- NMR : Key signals include the furan proton resonances (δ 6.3–7.4 ppm) and isoxazole methylene protons (δ 4.5–5.0 ppm) .
- FT-IR : Stretching vibrations for amide C=O (~1650 cm) and isoxazole C=N (~1550 cm) .
- X-ray crystallography (if crystalline): Resolves bond lengths and angles, confirming stereoelectronic effects .
Advanced Research Questions
Q. What strategies optimize reaction yields for the isoxazole-furan hybrid core?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (DMF, THF) enhance cyclization efficiency .
- Catalyst screening : Pd/C for Suzuki couplings (if aryl halides are present) or Lewis acids (ZnCl) for cycloadditions .
- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) . Example : Microwave irradiation improved yields from 65% to 88% in isoxazole formation .
Q. How do structural modifications influence biological activity?
Structure-activity relationship (SAR) studies highlight:
- Furan substitution : 2-Furan enhances π-π stacking with target proteins, while 3-furan reduces affinity .
- Benzamide para-substituents : Electron-withdrawing groups (e.g., -NO) increase metabolic stability but may reduce solubility . Comparative data :
| Substituent | IC (μM) | Solubility (mg/mL) |
|---|---|---|
| 2-Furan | 0.45 | 1.2 |
| 3-Furan | 2.7 | 2.5 |
| Benzamide-para-NO | 0.32 | 0.8 |
Q. How can contradictory bioactivity data across studies be resolved?
Contradictions often arise from:
- Assay variability : Use standardized protocols (e.g., NIH/NCATS guidelines for cytotoxicity assays) .
- Purity discrepancies : Impurities >5% (e.g., unreacted intermediates) may artificially inflate/deflate activity .
- Target selectivity : Off-target effects in kinase panels (e.g., inhibition of VEGFR2 vs. EGFR) require orthogonal assays (SPR, ITC) .
Methodological Challenges
Q. What are best practices for resolving low solubility in biological assays?
- Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations .
- Prodrug design : Introduce phosphate esters or PEGylated derivatives to enhance aqueous solubility .
- Nanoparticle encapsulation : Liposomal carriers improve bioavailability (e.g., 2.5-fold increase in tumor uptake) .
Q. How can researchers validate target engagement in vitro?
- Cellular thermal shift assay (CETSA) : Confirm binding to putative targets (e.g., PARP1) by monitoring protein thermal stability shifts .
- CRISPR/Cas9 knockout : Compare activity in wild-type vs. target-knockout cell lines .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity () and stoichiometry .
Data Reproducibility and Reporting
Q. What critical parameters must be reported for reproducibility?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
